molecular formula C7H7BrN4 B2856110 2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine CAS No. 13223-38-6

2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No. B2856110
CAS RN: 13223-38-6
M. Wt: 227.065
InChI Key: RZBMEMUKZHCDIF-UHFFFAOYSA-N
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Description

2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine (2-Bromo-DMPT) is a heterocyclic compound found in nature, and is a derivative of the triazole ring system. It is a versatile molecule with a wide range of applications in many different fields, including medicinal chemistry, agrochemicals, and materials science.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine: is a valuable precursor in the synthesis of various heterocyclic compounds. These compounds are significant due to their presence in numerous natural products that exhibit a wide range of biological activities . The compound’s structure allows for the introduction of additional functional groups, making it a versatile building block in organic synthesis.

Medicinal Chemistry

In medicinal chemistry, this compound serves as a core structure for developing new pharmaceuticals. Its triazolopyrimidine core is found in compounds acting as RORγt inverse agonists, which are relevant in treating autoimmune diseases . Additionally, it’s used in creating JAK1 and JAK2 inhibitors, which have implications in treating various cancers and inflammatory conditions .

Cardiovascular Therapeutics

The triazolopyrimidine derivatives have been utilized in the treatment of cardiovascular disorders. Their ability to modulate enzyme activity and receptor binding makes them suitable candidates for developing novel drugs aimed at treating heart diseases .

Antidiabetic Agents

Compounds derived from 2-Bromo-5,7-dimethyl-triazolopyrimidine have been explored as potential antidiabetic agents. They play a role in the management of type 2 diabetes by influencing the signaling pathways involved in glucose metabolism .

Antimalarial Activity

This compound is also a reactant in the synthesis of dihydroorotate dehydrogenase inhibitors, which show promise as antimalarial agents. The inhibition of this enzyme is crucial in the life cycle of the malaria parasite, making it a target for antimalarial drug development .

Material Sciences

Beyond its biological applications, 2-Bromo-5,7-dimethyl-triazolopyrimidine finds use in material sciences. Its derivatives can be engineered to possess properties suitable for various applications, including as components in electronic devices .

Eco-Friendly Synthesis Methods

The compound is involved in microwave-mediated, catalyst-free synthesis methods, which are eco-friendly and efficient. This approach is beneficial for large-scale production and aligns with the principles of green chemistry .

Pharmacological Research

Lastly, the compound is used in pharmacological research, particularly in studying the binding interactions with HIV TAR RNA. This research is pivotal in understanding the mechanisms of viral replication and in developing RNA-targeted therapies .

properties

IUPAC Name

2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrN4/c1-4-3-5(2)12-7(9-4)10-6(8)11-12/h3H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZBMEMUKZHCDIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=NC(=NN12)Br)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrN4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine

CAS RN

13223-38-6
Record name 2-bromo-5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine
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